molecular formula C25H24N4O7S2 B3007465 Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-67-8

Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B3007465
CAS RN: 851977-67-8
M. Wt: 556.61
InChI Key: FAIPQFKBJOLUAE-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate, is a derivative of thieno[3,4-d]pyridazine, which is a heterocyclic compound that has been the subject of research due to its potential biological activities. The compound features a thieno[3,4-d]pyridazine core substituted with various functional groups that may contribute to its chemical properties and biological activity.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazine derivatives has been described in the literature. For instance, the starting material 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine was prepared from 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide. This intermediate was then used to generate a variety of novel thieno[2,3-c]pyridazines with antibacterial activity through reactions with different reagents such as acetylacetone, ethyl acetoacetate, and nitrous acid, leading to the formation of compounds with diverse heterocyclic structures .

Molecular Structure Analysis

The molecular structure of thieno[3,4-d]pyridazine derivatives is characterized by a fused ring system that includes a thiophene ring and a pyridazine ring. The presence of various substituents, such as the dimethylsulfamoyl group and the methoxyphenyl group in the compound of interest, can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-c]pyridazine derivatives can be explored through their ability to undergo cyclocondensation reactions to form various heterocyclic systems. For example, the carbohydrazide derived from the starting material can react with different reagents to yield pyrimidothienopyridazines and other fused heterocycles . These reactions are typically facilitated by the presence of reactive functional groups that can participate in the formation of new bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,4-d]pyridazine derivatives are influenced by their molecular structure. The substituents attached to the core structure can affect the compound's solubility, melting point, and stability. The spectral data, including NMR and IR spectra, provide insights into the electronic environment of the atoms within the molecule and can be used to confirm the structure of the synthesized compounds. The antibacterial activities of these compounds suggest that they may interact with bacterial cells in a manner that inhibits growth or leads to cell death .

In another study, the synthesis of different heterocycles from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate was explored. The reaction of this amino ester with benzoyl isothiocyanate yielded a thiourea derivative, which could be transformed into related fused heterocyclic systems . This demonstrates the versatility of thieno[2,3-c]pyridazine derivatives as precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Scientific Research Applications

Synthesis and Characterization

A number of studies have focused on the synthesis of novel compounds through reactions involving ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate or its analogues. For instance, Bezenšek et al. (2012) described transformations of enaminones into imidazolone derivatives, highlighting a one-pot synthesis approach that contributes to the development of potentially bioactive molecules (Bezenšek et al., 2012). Similarly, Albreht et al. (2009) reported on the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into thiazolo[5,4-c]pyridine derivatives, illustrating the versatility of such compounds in synthesizing heterocyclic structures (Albreht et al., 2009).

Potential Biological Applications

Several studies have evaluated the biological activities of compounds similar to ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate. Nassar et al. (2015) outlined an efficient method for obtaining derivatives with significant effects in cancer cell lines, indicating the potential for anti-tumor applications (Nassar et al., 2015). Moreover, compounds synthesized from related structures have shown promising antimicrobial activity, as reported by Sirakanyan et al. (2015), who synthesized heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties (Sirakanyan et al., 2015).

properties

IUPAC Name

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O7S2/c1-5-36-25(32)21-19-14-37-23(20(19)24(31)29(27-21)16-8-10-17(35-4)11-9-16)26-22(30)15-6-12-18(13-7-15)38(33,34)28(2)3/h6-14H,5H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIPQFKBJOLUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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